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Compound Name:
N-Cbz-glycyl-glycyl-D-

phenylalanine

Cat. No.: B12372985 Get Quote

A Comparative Structural Analysis of N-Cbz-glycyl-glycyl-D-phenylalanine and Related

Peptide Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of N-Cbz-glycyl-glycyl-D-phenylalanine,

a key component often utilized as a cleavable linker in Antibody-Drug Conjugates (ADCs)[1][2],

with structurally related peptide compounds. By leveraging data from nuclear magnetic

resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, this

document offers a comprehensive overview of the analytical techniques used to characterize

these molecules.

Comparative Data Presentation
The structural characteristics of N-Cbz-glycyl-glycyl-D-phenylalanine and its analogues are

summarized in the following tables. Data for the primary compound are based on established

principles of peptide analysis, while data for related compounds are derived from experimental

findings.

Table 1: General Properties of N-Cbz-Gly-Gly-D-Phe and Related Compounds
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Compound
Name

Molecular
Formula

Molecular
Weight ( g/mol
)

Stereochemist
ry

Key Features

N-Cbz-glycyl-

glycyl-D-

phenylalanine

C₂₁H₂₃N₃O₆ 413.43 D-Phe

N-terminally

protected

tripeptide.

N-Cbz-glycyl-

glycyl-L-

phenylalanine

C₂₁H₂₃N₃O₆ 413.43 L-Phe

Stereoisomer of

the target

compound[3].

Glycyl-DL-

phenylalanine
C₁₁H₁₄N₂O₃ 222.24 DL-Phe

Unprotected

dipeptide[4].

N-Cbz-D-

phenylalanine
C₁₇H₁₇NO₄ 299.32 D-Phe

The protected C-

terminal amino

acid[3].

Table 2: Comparative ¹H NMR Spectral Data (Expected vs. Experimental)

Note: Chemical shifts (δ) are expressed in ppm. Expected values for the target compound are

inferred from typical peptide spectra and data from related structures.
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Proton Assignment
N-Cbz-glycyl-glycyl-D-
phenylalanine (Expected in
DMSO-d₆)

N-Cbz-D-phenylalanine
(Experimental in CDCl₃)[5]

Cbz Group

Aromatic (C₆H₅) ~7.35 (m, 5H) 7.31 (s, 5H)

Methylene (CH₂) ~5.05 (s, 2H) 5.08 (s, 2H)

Glycine¹ (N-terminal)

NH ~8.2 (t) -

α-CH₂ ~3.7 (d) -

Glycine² (Internal)

NH ~8.1 (t) -

α-CH₂ ~3.8 (d) -

D-Phenylalanine

NH ~8.3 (d) 5.25 (d)

α-CH ~4.5 (m) 4.69 (m)

β-CH₂ ~2.9-3.1 (m, 2H) 3.14 (m, 2H)

Aromatic (C₆H₅) ~7.25 (m, 5H) 7.37 - 7.04 (m, 5H)

Carboxyl

COOH ~12.7 (s, broad) 10.20 (s, broad)

Table 3: Comparative ¹³C NMR Spectral Data (Expected vs. Experimental)

Note: Chemical shifts (δ) are expressed in ppm. Expected values are based on standard

chemical shift tables for peptides.
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Carbon Assignment
N-Cbz-glycyl-glycyl-D-
phenylalanine (Expected)

Phenylalanine
(Experimental in H₂O)[1]

Cbz Group

C=O ~156.5 -

CH₂ ~66.0 -

Aromatic C (ipso) ~137.0 -

Aromatic C (o, m, p) ~127-129 -

Glycine¹ (N-terminal)

C=O ~169.5 -

α-C ~43.5 -

Glycine² (Internal)

C=O ~169.0 -

α-C ~42.0 -

D-Phenylalanine

C=O (Carboxyl) ~173.0 175.9

α-C ~55.0 57.7

β-C ~37.5 39.0

Aromatic C (ipso) ~137.5 138.2

Aromatic C (o, m) ~129.0 131.2

Aromatic C (p) ~127.0 129.5

Table 4: Expected Mass Spectrometry Fragmentation of N-Cbz-Gly-Gly-D-Phe

Fragmentation patterns in mass spectrometry typically involve the cleavage of peptide bonds,

resulting in characteristic b- and y-ions.
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Ion Type Fragment Structure Expected m/z [M+H]⁺

Molecular Ion [Cbz-Gly-Gly-D-Phe+H]⁺ 414.17

b-ions

b₁ [Cbz-Gly]⁺ 192.06

b₂ [Cbz-Gly-Gly]⁺ 249.08

y-ions

y₁ [D-Phe]⁺ 166.09

y₂ [Gly-D-Phe]⁺ 223.11

Other Fragments

Tropylium ion [C₇H₇]⁺ 91.05

Loss of benzyl group [Gly-Gly-D-Phe+H]⁺ 280.12

Table 5: Comparison of Crystallographic Data for Structurally Related Cbz-Tripeptides

While the crystal structure for N-Cbz-Gly-Gly-D-Phe is not publicly available, analysis of similar

compounds reveals a tendency towards extended conformations stabilized by hydrogen

bonding.
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Compound Space Group
Unit Cell
Parameters

Key Torsion
Angles (φ, ψ)

Reference

Cbz-Gly-Gly-Tyr-

OMe
P2₁

a=12.43Å,

b=5.00Å,

c=17.40Å,

β=99.98°

Gly1(69.2°,

-154.9°),

Gly2(165.4°,

154.2°),

Tyr(-94.8°,

-47.6°)

[6]

Cbz-Gly-Gly-L-

Norvaline
P2₁2₁2₁

a=4.99Å,

b=19.37Å,

c=19.48Å

Gly1(76.2°,

-166.6°),

Gly2(133.1°,

-175.5°),

Nva(-152.6°,

165.6°)

[7]

Experimental Protocols
Detailed methodologies are crucial for the reproducible structural analysis of peptides.

Protocol 1: NMR Spectroscopic Analysis of Protected
Tripeptides
Objective: To determine the solution-state structure and confirm the identity of the peptide.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of the peptide in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

DMSO is an excellent solvent for protected peptides and helps in observing amide protons

by minimizing exchange with solvent.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

1D NMR Spectroscopy:
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Acquire a ¹H NMR spectrum to verify the presence of all expected proton signals and

assess sample purity. Key regions include the aromatic protons (7-8 ppm), amide protons

(8-9 ppm), Cbz-methylene protons (~5.0 ppm), and α-protons of the amino acid residues.

Acquire a ¹³C NMR spectrum to identify all carbon environments.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for

assigning protons within each amino acid residue.

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single

amino acid spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons (¹³C) or nitrogens (¹⁵N, if labeled), aiding in backbone and side-chain

assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (< 5 Å), providing crucial distance restraints for 3D structure calculation.

Protocol 2: LC-MS/MS Analysis of Protected Tripeptides
Objective: To confirm the molecular weight and sequence of the peptide through fragmentation

analysis.

Methodology:

Sample Preparation:

Dissolve the peptide sample in a suitable solvent mixture, such as 50:50 acetonitrile/water

with 0.1% formic acid, to a final concentration of approximately 10-100 µM. Formic acid

aids in protonation for positive ion mode ESI.

Liquid Chromatography (LC):

Inject the sample onto a C18 reversed-phase column.
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Elute the peptide using a gradient of mobile phase A (water with 0.1% formic acid) and

mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient runs from 5% to

95% B over 15-30 minutes.

Mass Spectrometry (MS):

The LC eluent is introduced into an electrospray ionization (ESI) source coupled to a

tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

MS1 Scan: Acquire a full scan to identify the precursor ion, which corresponds to the

protonated molecular ion [M+H]⁺ of the peptide.

MS2 Scan (Tandem MS): Isolate the precursor ion and subject it to collision-induced

dissociation (CID) or higher-energy collisional dissociation (HCD). This fragments the

peptide primarily at the peptide bonds.

Data Analysis:

Analyze the resulting MS2 spectrum to identify the series of b- and y-ions. The mass

differences between consecutive ions in a series correspond to the mass of a specific

amino acid residue, allowing for sequence confirmation.

Mandatory Visualizations
Diagram 1: Analytical Workflow
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Caption: Analytical workflow for peptide structural characterization.
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Diagram 2: Role in Antibody-Drug Conjugates (ADCs)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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